molecular formula C12H21N B14764557 3.5-DiMethyl-1-aMinoadaMantane hydrochloride

3.5-DiMethyl-1-aMinoadaMantane hydrochloride

Cat. No.: B14764557
M. Wt: 179.30 g/mol
InChI Key: BUGYDGFZZOZRHP-YECOWLKZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

    Grignard Method: This method involves the reaction of 1-bromo-3,5-dimethyladamantane with methyl lithium under ultrasonic conditions to form 1-lithium-3,5-dimethyladamantane.

    Acetonitrile Method: 1,3-dimethyladamantane is brominated to form 1-bromo-3,5-dimethyladamantane, which is then acetylated to form 1-acetamido-3,5-dimethyladamantane.

    Urea Method: 1,3-dimethyladamantane is brominated to form 1-bromo-3,5-dimethyladamantane, which reacts with urea to form N-3,5-dimethyladamantane-1-yl urea.

Industrial Production Methods

The industrial production of memantine hydrochloride typically involves the acetonitrile method due to its higher yield and simpler reaction conditions compared to other methods .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted adamantane derivatives .

Scientific Research Applications

Mechanism of Action

Memantine hydrochloride exerts its effects by acting as an uncompetitive antagonist of the NMDA receptor. This receptor is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and memory function. By blocking the NMDA receptor, memantine hydrochloride prevents excessive calcium influx into neurons, which can lead to cell damage and death . This mechanism helps to protect neurons and improve cognitive function in patients with Alzheimer’s disease .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H21N

Molecular Weight

179.30 g/mol

IUPAC Name

(3S,5S)-3,5-dimethyladamantan-1-amine

InChI

InChI=1S/C12H21N/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9H,3-8,13H2,1-2H3/t9?,10-,11-,12?/m0/s1

InChI Key

BUGYDGFZZOZRHP-YECOWLKZSA-N

Isomeric SMILES

C[C@]12CC3C[C@@](C1)(CC(C3)(C2)N)C

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)N)C

Origin of Product

United States

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